molecular formula C17H11ClN2S2 B2649839 Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide CAS No. 478029-84-4

Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide

Cat. No.: B2649839
CAS No.: 478029-84-4
M. Wt: 342.86
InChI Key: FSJYLFQWSONPLE-UHFFFAOYSA-N
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Description

Historical Development of Benzothieno[3,2-d]pyrimidine Scaffold

The benzothieno[3,2-d]pyrimidine scaffold emerged in the late 20th century as a hybrid heterocyclic system combining benzothiophene and pyrimidine motifs. Early synthetic efforts, such as those by Farag El-Telbany and Robert O. Hutchins in 1985, focused on cyclocondensation reactions of aminothiophene derivatives with carbonyl reagents to yield 3-substituted benzothieno[3,2-d]pyrimidines. This work established foundational methods for functionalizing the core structure, enabling subsequent exploration of its pharmacological potential.

By the 2000s, advancements in transition-metal catalysis expanded synthetic accessibility. For instance, palladium-catalyzed carbonylation techniques developed by Xiao-Feng Wu and colleagues allowed precise introduction of carbonyl groups at the 2-position, facilitating diversification of the scaffold. These innovations coincided with growing interest in fused heterocycles for drug discovery, as evidenced by the synthesis of over 50 benzothienopyrimidine derivatives between 2002 and 2015 for biological evaluation.

Key milestones in scaffold development include:

  • 1985 : First reported synthesis of 3-alkyl/aryl derivatives via thermal cyclization
  • 2002 : Introduction of microwave-assisted synthesis reducing reaction times by 70%
  • 2012 : Development of palladium-mediated carbonylative coupling enabling C-2 functionalization
  • 2022 : Application of computational modeling to predict bioactive conformations

Significance of Benzylsulfanyl-Functionalized Heterocycles

Benzylsulfanyl groups (-SCH2C6H5) impart unique physicochemical and pharmacological properties to heterocyclic systems. The thioether linkage enhances metabolic stability compared to oxygen analogs while maintaining hydrogen-bonding capacity through sulfur's lone electron pairs. In benzothienopyrimidines, 2-position sulfanylation modulates electron distribution across the fused ring system, as demonstrated by density functional theory calculations showing a 0.3 eV reduction in HOMO-LUMO gap compared to non-sulfurized analogs.

Structurally, the benzylsulfanyl group creates a pseudo-rotational barrier of ~5 kcal/mol due to steric interactions between the benzyl phenyl ring and the pyrimidine nitrogen atoms. This constrained conformation enhances target selectivity, as observed in 5-HT7 receptor ligands where 2-benzylsulfanyl derivatives exhibited 48-fold selectivity over 5-HT1A receptors compared to 12-fold for methylthio analogs. The benzyl group's aromaticity further enables π-stacking interactions with biological targets, contributing to submicromolar binding affinities in COX-2 inhibition assays.

Positioning Within Contemporary Medicinal Chemistry

Benzothieno[3,2-d]pyrimidines occupy a strategic niche in polypharmacology due to their dual capacity for target engagement and pharmacokinetic optimization. Recent studies highlight their involvement in multiple therapeutic areas:

Table 1 : Therapeutic Applications of Benzothienopyrimidine Derivatives

Target Activity (IC50/EC50) Clinical Relevance Reference
COX-2 0.045 µM Anti-inflammatory
EGFR 0.146 µM Anticancer (MCF-7 cells)
5-HT7 receptors 0.85 nM Neuropsychiatric disorders
Aromatase 1.2 µM Hormone-dependent cancers

The scaffold's planar geometry permits intercalation into DNA base pairs, while substituents at the 2- and 4-positions fine-tune specificity. For example, 4-chloro substitution increases lipophilicity (logP +0.7) compared to hydroxyl analogs, enhancing blood-brain barrier permeability in CNS-targeted agents.

Rationale for 2-Position Sulfide and 4-Position Chloro Substitution

The strategic placement of substituents in benzyl 4-chlorobenzothieno[3,2-d]pyrimidin-2-yl sulfide arises from rigorous structure-activity relationship (SAR) studies:

2-Position Sulfide Rationale :

  • Electronic Effects : Sulfur's electronegativity (χ = 2.58) withdraws electron density from the pyrimidine ring, increasing electrophilicity at N-1 and N-3 by 15% (Mulliken charge analysis). This enhances hydrogen-bond donation to targets like EGFR's kinase domain.
  • Steric Considerations : The benzyl group occupies a hydrophobic pocket in COX-2's active site, with molecular docking showing van der Waals contacts within 3.2 Å of Val349 and Leu352.
  • Metabolic Stability : Benzylsulfanyl derivatives exhibit 3.5-fold longer plasma half-lives than methylthio analogs in murine models due to reduced cytochrome P450-mediated oxidation.

4-Position Chloro Substitution Rationale :

  • Hydrophobic Interactions : Chlorine's large polar surface area (0.76 Ų) complements aromatic residues in enzyme active sites. In aromatase inhibitors, 4-Cl substitution improved binding affinity by ΔG = -1.8 kcal/mol versus hydrogen.
  • Conformational Restriction : The chloro group's ortho effect induces a 12° dihedral angle between benzothiophene and pyrimidine rings, preferentially adopting bioactive conformations observed in 78% of crystal structures.
  • Synthetic Versatility : Chlorine serves as a leaving group for subsequent nucleophilic aromatic substitution, enabling late-stage diversification. Palladium-catalyzed cross-coupling at C-4 achieves 89% yield in Suzuki-Miyaura reactions with arylboronic acids.

Properties

IUPAC Name

2-benzylsulfanyl-4-chloro-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2S2/c18-16-15-14(12-8-4-5-9-13(12)22-15)19-17(20-16)21-10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJYLFQWSONPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents and halogenated intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Benzyl 4-chloro benzothieno[3,2-d]pyrimidin-2-yl sulfide exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity : Studies have shown that compounds within the benzothieno class demonstrate significant antimicrobial properties. This includes effectiveness against various bacterial strains and fungi .
  • Anticancer Potential : Research indicates that derivatives of benzothieno compounds may inhibit cancer cell proliferation. For example, certain thienopyrimidine derivatives have been linked to apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of several thienopyrimidine derivatives, including Benzyl 4-chloro benzothieno[3,2-d]pyrimidin-2-yl sulfide. The compound was tested against Gram-positive and Gram-negative bacteria and showed promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Compound NameMIC (µg/mL)Bacterial Strain
Benzyl 4-chloro benzothieno[3,2-d]pyrimidin-2-yl sulfide32Staphylococcus aureus
Standard Antibiotic (e.g., Penicillin)64Staphylococcus aureus

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of various benzothieno derivatives were assessed in vitro using human cancer cell lines. The results indicated that Benzyl 4-chloro benzothieno[3,2-d]pyrimidin-2-yl sulfide induced significant cytotoxicity in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest

Mechanism of Action

The mechanism of action of Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or other key proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Anti-Inflammatory Activity

The 2014 study in Molecules evaluated a series of benzothieno[3,2-d]pyrimidine derivatives (compounds 1–11) with modifications at position 2 (sulfonamide thioethers) and position 4 (oxo or chloro groups) .

Compound ID Position 2 Substituent Position 4 Substituent Key Biological Activity (COX-2 Inhibition) IC₅₀/Potency Reference
1 Methylsulfonamide-thioether Oxo Moderate COX-2 inhibition ~10 μM
4 2,4-Nitrophenylthio Oxo Strong COX-2 inhibition ~5 μM
8 Cyclohexylthio Oxo Weak activity >20 μM
9 2,4-Difluorophenylthio Oxo Moderate activity ~15 μM
Target* Benzylthio Chloro Predicted N/A

Key Observations :

  • Substituent Effects : Arylthio groups (e.g., 2,4-nitrophenyl in 4 ) enhance COX-2 inhibition compared to aliphatic substituents (e.g., cyclohexyl in 8 ), likely due to improved π-π stacking with the enzyme’s hydrophobic active site .
  • Chloro vs.
  • Benzylthio Group : The benzyl moiety in the target compound introduces steric bulk and lipophilicity, which could either enhance membrane permeability or hinder target engagement, depending on the binding pocket geometry.
Electronic and Semiconducting Properties

While the provided evidence lacks direct data on the target compound’s electronic behavior, thieno[3,2-d]pyrimidine derivatives are known for π-conjugated systems applicable in organic electronics . For example, thieno[3,2-d]pyrimidines with electron-withdrawing groups (e.g., chloro) exhibit tunable bandgaps, making them candidates for organic field-effect transistors (OFETs). However, the benzylthio group’s electron-donating nature may reduce charge-carrier mobility compared to unsubstituted analogs.

Biological Activity

Benzyl 4-chlorobenzothieno[3,2-d]pyrimidin-2-yl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H11_{11}ClN2_2S2_2
  • CAS Number : 478029-84-4
  • IUPAC Name : Benzyl 4-chlorobenzothieno[3,2-d]pyrimidin-2-yl sulfide

The compound features a benzothieno-pyrimidine core, which is essential for its biological activity. The presence of the benzyl and chloro groups contributes to its lipophilicity and interaction with biological targets.

The biological activity of Benzyl 4-chlorobenzothieno[3,2-d]pyrimidin-2-yl sulfide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. It has been shown to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases and phosphatases, which are crucial in cancer cell proliferation.
  • Antioxidant Activity : It may also possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Anticancer Activity

Recent studies have investigated the anticancer potential of Benzyl 4-chlorobenzothieno[3,2-d]pyrimidin-2-yl sulfide across various cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
HeLa10Inhibition of cell proliferation
A54915Induction of apoptosis
MCF712Cell cycle arrest

These findings suggest that the compound can effectively inhibit the growth of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle disruption.

Neuroleptic Activity

In a study assessing neuroleptic effects, derivatives of benzothienopyrimidines were evaluated for their ability to inhibit apomorphine-induced stereotyped behavior in rats. The results indicated that compounds similar to Benzyl 4-chlorobenzothieno[3,2-d]pyrimidin-2-yl sulfide showed promising neuroleptic activity, suggesting potential applications in treating psychotic disorders .

Case Studies

  • Case Study on Cancer Treatment :
    A series of experiments conducted on human lung carcinoma (A549) cells demonstrated that treatment with Benzyl 4-chlorobenzothieno[3,2-d]pyrimidin-2-yl sulfide resulted in a significant reduction in cell viability and increased apoptosis markers. The study highlighted the compound's potential as a lead candidate for further development in anticancer therapies.
  • Neuropharmacological Investigation :
    Another investigation into the neuropharmacological properties revealed that this compound could modulate neurotransmitter systems effectively. The results indicated reduced locomotor activity in treated animals compared to controls, suggesting an anxiolytic effect that warrants further exploration.

Q & A

Basic Research Question

  • LC-MS : Confirms molecular weight and detects sulfone/sulfide oxidation products (e.g., m/z shifts of +16 or +32) .
  • NMR : ¹H NMR distinguishes benzyl sulfide protons (δ 3.8–4.2 ppm) from aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies sulfur-linked carbons (δ 35–45 ppm) .
  • X-ray crystallography : Resolves regiochemical ambiguities, such as sulfur positioning in thieno-pyrimidine fused systems .

How can researchers mitigate decomposition of benzothienopyrimidine sulfides during storage?

Advanced Research Question

  • Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to solutions in DMSO or DMF to inhibit radical-mediated sulfide oxidation .
    Validation : Monitor purity via HPLC every 3 months; degradation >5% warrants repurification .

What strategies are effective for modifying the benzothienopyrimidine core to enhance solubility without compromising activity?

Advanced Research Question

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the benzyl sulfide position via thiol-ene "click" chemistry, improving aqueous solubility by >10-fold .
  • Zwitterionic derivatives : Replace the benzyl group with a sulfobetaine moiety, balancing solubility and membrane permeability .
    Trade-off : Excessive hydrophilicity (e.g., logP <1) reduces cellular uptake, necessitating iterative optimization .

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